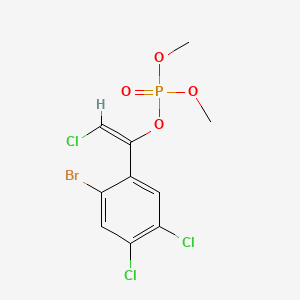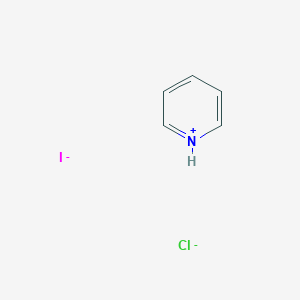
Pyridinium, 1-iodo-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-iodo-, chloride is an organic compound with the chemical formula C5H5ClIN. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 1-position and a chloride ion as the counterion. This compound is typically found as a white to pale yellow solid and is soluble in polar solvents such as water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridinium, 1-iodo-, chloride can be synthesized through the reaction of pyridine with iodoethane, followed by the addition of hydrogen chloride or a metal chloride . The general reaction scheme is as follows:
- Pyridine reacts with iodoethane to form 1-iodopyridinium iodide.
- The 1-iodopyridinium iodide is then treated with hydrogen chloride or a metal chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-iodo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in both electrophilic and nucleophilic substitution reactions due to the presence of the iodine atom and the positively charged nitrogen in the pyridinium ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. The reactions typically occur under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are used, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1-chloropyridinium chloride, while nucleophilic substitution with cyanide can produce 1-cyanopyridinium chloride .
Scientific Research Applications
Pyridinium, 1-iodo-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions of aromatic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of pyridinium, 1-iodo-, chloride involves its ability to act as an electrophile due to the positively charged nitrogen in the pyridinium ring. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The iodine atom also contributes to its reactivity by stabilizing the positive charge on the nitrogen .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Cetylpyridinium Chloride: Used primarily as an antiseptic in mouthwashes and lozenges.
N-Substituted Pyridinium Salts: These compounds have various substituents on the nitrogen, which can significantly alter their reactivity and applications.
Uniqueness
Pyridinium, 1-iodo-, chloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
4995-50-0 |
|---|---|
Molecular Formula |
C5H6ClIN- |
Molecular Weight |
242.46 g/mol |
IUPAC Name |
pyridin-1-ium;chloride;iodide |
InChI |
InChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1 |
InChI Key |
FVDZHFZOYWNXCO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Cl-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
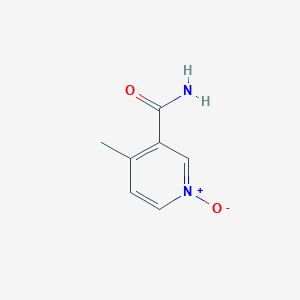

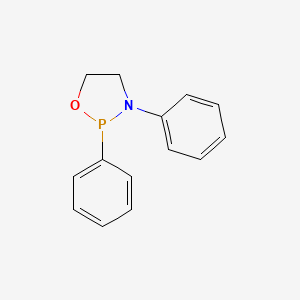
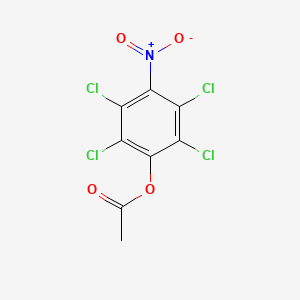
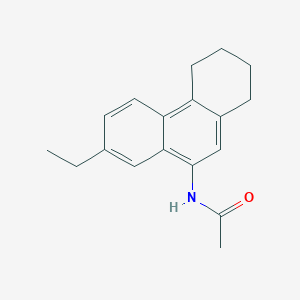
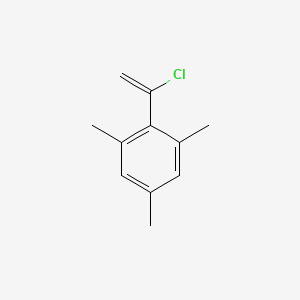
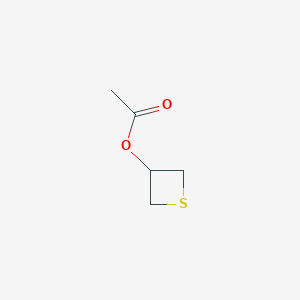
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
